3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenylthio group, a pyrazole ring, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the presence of a thiophene ring could make it participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar propanamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of related compounds has led to the discovery of molecules with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, which share structural similarities with the compound of interest, have been synthesized and evaluated for these biological activities. These compounds have shown promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Antidepressant Activity
Research into similar compounds, such as 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, has explored their potential antidepressant activity. These studies found that certain derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential therapeutic use as antidepressant medications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Antitumor Agents
Compounds incorporating thiophene and pyrazole moieties have been synthesized and assessed for their antitumor activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting the potential development of new therapeutic agents based on these structures (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Antimicrobial Agents
The synthesis of new derivatives from structures related to 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has also been explored for their potential as antimicrobial agents. Studies show that certain derivatives exhibit significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, highlighting their potential in addressing infectious diseases (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(8-13-24-16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-23-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPGRBIDOMYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide |
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